2-methyl-2H-indazole-3-carbonyl chloride
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Description
2-Methyl-2H-indazole-3-carbonyl Chloride is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is categorized as an intermediate .
Synthesis Analysis
The synthesis of 2H-indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is based on the 2H-indazole scaffold. This scaffold is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles, including this compound, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives. This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 345.9ºC and a melting point of 88.5-90ºC . The compound is stored in a 2-8°C refrigerator .Safety and Hazards
The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
The future directions in the research and application of 2-methyl-2H-indazole-3-carbonyl chloride and similar compounds involve the development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . There is also a focus on increasing the complexity and diversity of 2H-indazole derivatives through late-stage functionalization .
Properties
IUPAC Name |
2-methylindazole-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHZBVZNGCEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428753 |
Source
|
Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181071-92-1 |
Source
|
Record name | 2-methyl-2H-indazole-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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